molecular formula C7H15NO B15363165 [2-(Methylamino)cyclopentyl]methanol

[2-(Methylamino)cyclopentyl]methanol

Cat. No.: B15363165
M. Wt: 129.20 g/mol
InChI Key: RAXLEUCWEKSFLO-UHFFFAOYSA-N
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Description

[2-(Methylamino)cyclopentyl]methanol is an organic compound characterized by a cyclopentane ring with a hydroxymethyl group (-CH2OH) and a methylamino group (-NHCH3) attached to the second carbon atom

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclopentanone as the starting material.

  • Reaction Steps: The cyclopentanone undergoes a reductive amination reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Reaction Conditions: The reaction is usually carried out in an alcohol solvent like methanol or ethanol at a temperature range of 0°C to room temperature.

Industrial Production Methods:

  • Scale-Up: For industrial-scale production, continuous flow reactors or large batch reactors are employed to ensure consistent quality and yield.

  • Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form cyclopentanecarboxylic acid derivatives.

  • Reduction: The compound can undergo reduction reactions to produce cyclopentylmethanol.

  • Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various esters and ethers.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Reagents such as acyl chlorides or alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Cyclopentanecarboxylic acid and its derivatives.

  • Reduction Products: Cyclopentylmethanol.

  • Substitution Products: Various esters and ethers.

Scientific Research Applications

Chemistry: [2-(Methylamino)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [2-(Methylamino)cyclopentyl]methanol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological context.

Comparison with Similar Compounds

  • Cyclopentylmethanol

  • Methylaminocyclohexanol

  • Cyclopentanecarboxylic acid

Uniqueness: [2-(Methylamino)cyclopentyl]methanol is unique due to its combination of a hydroxymethyl group and a methylamino group on the cyclopentane ring, which imparts distinct chemical and biological properties compared to its similar compounds.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[2-(methylamino)cyclopentyl]methanol

InChI

InChI=1S/C7H15NO/c1-8-7-4-2-3-6(7)5-9/h6-9H,2-5H2,1H3

InChI Key

RAXLEUCWEKSFLO-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC1CO

Origin of Product

United States

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